molecular formula C11H12O B6154926 2-(4-ethynylphenyl)propan-2-ol CAS No. 66106-97-6

2-(4-ethynylphenyl)propan-2-ol

Cat. No.: B6154926
CAS No.: 66106-97-6
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethynylphenyl)propan-2-ol is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)propan-2-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of 4-ethynylbenzaldehyde using sodium borohydride in methanol, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent and purification techniques may vary based on the desired purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-ethynylbenzaldehyde or 4-ethynylacetophenone.

    Reduction: 2-(4-ethynylphenyl)propan-1-ol.

    Substitution: Halogenated derivatives like 2-(4-bromoethynylphenyl)propan-2-ol.

Scientific Research Applications

2-(4-Ethynylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)propan-2-ol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile in coupling reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The ethynyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(4-ethoxyphenyl)propan-2-ol
  • 2-(4-methoxyphenyl)propan-2-ol
  • 2-(4-ethynylphenyl)ethanol

Comparison: 2-(4-ethynylphenyl)propan-2-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties.

Properties

CAS No.

66106-97-6

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.